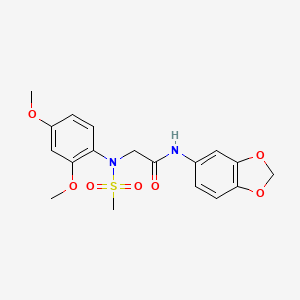

N-(1,3-benzodioxol-5-yl)-2-(2,4-dimethoxy-N-methylsulfonylanilino)acetamide

Description

N-(1,3-Benzodioxol-5-yl)-2-(2,4-dimethoxy-N-methylsulfonylanilino)acetamide is a synthetic acetamide derivative characterized by a 1,3-benzodioxole (methylenedioxyphenyl) moiety linked to an acetamide backbone. The compound features a 2,4-dimethoxy-N-methylsulfonylanilino group at the acetamide’s α-position, which distinguishes it from structurally related analogs. Its synthesis likely involves coupling reactions similar to those described for related compounds (e.g., carbodiimide-mediated amide bond formation) .

Properties

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-2-(2,4-dimethoxy-N-methylsulfonylanilino)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O7S/c1-24-13-5-6-14(16(9-13)25-2)20(28(3,22)23)10-18(21)19-12-4-7-15-17(8-12)27-11-26-15/h4-9H,10-11H2,1-3H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVPNPNQQPGYZCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)N(CC(=O)NC2=CC3=C(C=C2)OCO3)S(=O)(=O)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1,3-benzodioxol-5-yl)-2-(2,4-dimethoxy-N-methylsulfonylanilino)acetamide is a synthetic compound belonging to the class of benzodioxole derivatives. This compound has garnered interest in pharmacological research due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables and findings from various studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C₁₈H₁₉N₃O₅S

- Molecular Weight : 389.42 g/mol

The structure features a benzodioxole moiety which is known for its diverse biological activities. The presence of methoxy and sulfonyl groups enhances its potential interactions with biological targets.

Biological Activity Overview

Research indicates that benzodioxole derivatives exhibit various biological activities, including anti-cancer properties, enzyme inhibition, and neuroprotective effects. The specific compound under discussion has shown promise in several studies.

1. Anti-Cancer Activity

A significant area of research focuses on the anti-cancer potential of this compound. A study evaluated its effects on multiple cancer cell lines using an MTT assay to measure cell viability.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HeLa (Cervical Cancer) | 15.3 | Significant inhibition of growth |

| Molm-13 (Leukemia) | 10.7 | High anti-proliferation activity |

| 4T1 (Breast Cancer) | 12.5 | Moderate inhibition |

| COS-7 (Normal) | >50 | Minimal effect |

The compound demonstrated selective toxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index.

The mechanism by which this compound exerts its anti-cancer effects appears to involve the inhibition of the thioredoxin system, which is crucial for maintaining redox balance in cancer cells. By disrupting this system, the compound induces oxidative stress leading to apoptosis in tumor cells .

Case Studies

Several case studies have documented the efficacy of benzodioxole derivatives in clinical settings:

- Study on Leukemia Treatment : A clinical trial involving patients with acute myeloid leukemia reported that compounds similar to this compound showed improved outcomes when used as adjunct therapy alongside traditional chemotherapeutics .

- Neuroprotective Effects : Another study highlighted the neuroprotective properties of benzodioxole derivatives against neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative damage .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to N-(1,3-benzodioxol-5-yl)-2-(2,4-dimethoxy-N-methylsulfonylanilino)acetamide exhibit notable antimicrobial properties. A study evaluated a series of N-substituted acetamides for their effectiveness against various bacterial strains, demonstrating significant inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were found to be promising, suggesting potential as a new class of antimicrobial agents .

Anticancer Activity

The compound has been investigated for its anticancer potential. In vitro studies have shown that derivatives of acetamides possess cytotoxic effects against several cancer cell lines. For instance, compounds similar to this compound were tested against human colorectal carcinoma cells (HCT116), yielding IC50 values that indicate potent anticancer activity . The mechanism of action is believed to involve the inhibition of critical cellular pathways associated with cancer proliferation.

Antitubercular Activity

The compound's structural characteristics suggest it may also exhibit antitubercular properties. In studies assessing the efficacy of various acetamide derivatives against Mycobacterium tuberculosis, certain compounds demonstrated significant activity in both in vitro and in vivo models . This positions this compound as a candidate for further development in tuberculosis treatment.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications at specific positions on the benzodioxole and sulfonamide groups can significantly influence biological activity. For instance, the presence of electron-donating groups has been correlated with enhanced antimicrobial and anticancer activities .

Case Studies

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous acetamide derivatives containing the N-(1,3-benzodioxol-5-yl) core. Key differences in substituents, molecular properties, and inferred applications are highlighted.

Structural and Molecular Comparisons

Physicochemical and Functional Insights

- Lipophilicity and Bioavailability : The trifluoromethylpyrimidine derivative (CAS 505056-40-6) exhibits high molecular weight and lipophilicity due to the CF₃ group, which may enhance membrane permeability but reduce aqueous solubility . In contrast, the piperidin-1-yl analog (MW 278.29) lacks aromatic substituents, suggesting better solubility .

- Similarly, the formylindole derivative (294889-52-4) has a reactive aldehyde group, useful for conjugation or covalent inhibitor development .

- Heterocyclic Diversity : The triazolylsulfanyl () and thiazolo-triazolylsulfanyl () analogs incorporate nitrogen-sulfur heterocycles, often associated with antimicrobial or anticancer activity. These groups may confer hydrogen-bonding capacity or metal chelation properties.

Preparation Methods

Sulfonylation of 2,4-Dimethoxyaniline

The sulfonamide moiety is introduced by reacting 2,4-dimethoxyaniline with methanesulfonyl chloride under basic conditions. This step parallels methodologies observed in the synthesis of related sulfonamides.

Procedure :

-

Dissolve 2,4-dimethoxyaniline (1.0 eq) in dry dichloromethane.

-

Add triethylamine (2.5 eq) as a base to scavenge HCl.

-

Slowly add methanesulfonyl chloride (1.2 eq) at 0°C.

-

Stir at room temperature for 12 hours.

-

Isolate the product via aqueous workup and recrystallization from ethanol/water.

Key Data :

Synthesis of N-(1,3-Benzodioxol-5-yl)-2-chloroacetamide

Acetylation of 1,3-Benzodioxol-5-amine

The benzodioxol acetamide is prepared by reacting 1,3-benzodioxol-5-amine with chloroacetyl chloride, a method analogous to the synthesis of N-(1,3-benzodioxol-5-yl)acetamide.

Procedure :

-

Dissolve 1,3-benzodioxol-5-amine (1.0 eq) in THF.

-

Add chloroacetyl chloride (1.1 eq) dropwise at −10°C.

-

Stir for 3 hours, followed by quenching with ice water.

-

Extract with ethyl acetate and purify via column chromatography.

Key Data :

Coupling of Intermediates

Nucleophilic Substitution

The chloroacetamide undergoes displacement with the sulfonamide’s deprotonated nitrogen. This reaction is optimized using polar aprotic solvents and elevated temperatures.

Procedure :

-

Dissolve N-methylsulfonyl-2,4-dimethoxyaniline (1.0 eq) and N-(1,3-benzodioxol-5-yl)-2-chloroacetamide (1.1 eq) in DMF.

-

Add potassium carbonate (2.0 eq) and heat to 80°C for 24 hours.

-

Cool, dilute with water, and extract with ethyl acetate.

-

Purify via silica gel chromatography.

Optimization Insights :

-

Solvent : DMF > DMSO > Acetonitrile (higher polarity improves reaction rate).

-

Base : KCO > NaH > EtN (inorganic bases minimize side reactions).

Alternative Pathways and Challenges

Ullmann-Type Coupling

For sterically hindered substrates, copper-catalyzed coupling offers an alternative:

Mitsunobu Reaction

Employing diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple hydroxylamine derivatives:

-

Limited applicability due to competing side reactions.

Analytical Characterization

Spectroscopic Data

Q & A

Q. What are the key steps in synthesizing this compound, and how is reaction progress monitored?

Synthesis typically involves multi-step reactions, such as condensation of intermediates under controlled conditions. For example:

- Step 1 : Activation of starting materials (e.g., using potassium carbonate as a base in DMF) .

- Step 2 : Monitoring via thin-layer chromatography (TLC) to track intermediates and confirm completion .

- Step 3 : Purification using column chromatography or recrystallization. Reaction parameters (temperature, solvent, stoichiometry) must be optimized to avoid side products .

Q. Which spectroscopic techniques are essential for structural characterization?

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR for backbone and substituent analysis .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight confirmation and isotopic pattern validation .

- Infrared (IR) Spectroscopy : To confirm functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .

Q. What solvents and catalysts are optimal for amidation reactions in the synthesis?

- Solvents : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing intermediates .

- Catalysts/Base : Potassium carbonate (K₂CO₃) or triethylamine (Et₃N) for deprotonation .

- Temperature : Room temperature or mild heating (40–60°C) to prevent decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR and MS data for this compound?

- NMR Discrepancies : Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals or confirm connectivity .

- MS Anomalies : Cross-validate with isotopic patterns (e.g., chlorine/bromine signatures) or alternative ionization methods (e.g., ESI vs. EI) .

- Case Study : A 2025 study on triazoloquinoxaline derivatives highlighted the importance of deuterated solvents to suppress exchange broadening in NMR .

Q. What statistical experimental design (DoE) methods optimize reaction conditions?

- Factorial Design : Screen variables (e.g., solvent ratio, temperature) to identify critical factors .

- Response Surface Methodology (RSM) : Model non-linear relationships (e.g., yield vs. catalyst loading) .

- Example : A 2007 study applied DoE to TiO₂ photocatalyst synthesis, reducing experiments by 40% while maximizing efficiency .

Q. How does the electronic nature of substituents influence biological activity?

- Structure-Activity Relationship (SAR) :

- Electron-withdrawing groups (e.g., -SO₂CH₃) enhance binding to hydrophobic enzyme pockets .

- Methoxy (-OCH₃) groups improve solubility but may reduce membrane permeability .

- Biological Testing : Use enzyme inhibition assays (e.g., kinase targets) or cell-based models (e.g., cancer cell lines) .

Q. What mechanistic insights exist for amide bond formation in similar compounds?

- QM/MM Simulations : Reveal transition states and charge distribution during nucleophilic acyl substitution .

- Kinetic Studies : Pseudo-first-order kinetics observed in benzoxazepin-7-yl acetamide synthesis, with rate-limiting deprotonation .

- Side Reactions : Competing pathways (e.g., over-sulfonylation) mitigated by controlled reagent addition .

Data Contradiction Analysis

Q. How to address discrepancies between computational and experimental solubility data?

- Computational Tools : Predict logP values using software (e.g., ACD/Labs) but validate via HPLC solubility assays under physiological pH .

- Case Study : A 2025 study on benzodioxol derivatives found deviations >10% between predicted and measured solubility, attributed to crystal packing effects .

Q. Why do biological assay results vary across cell lines?

- Cell-Specific Factors : Membrane transporter expression (e.g., P-gp) affects compound uptake .

- Mitochondrial Toxicity : Off-target effects detected via MTT assays require counter-screening with lactate dehydrogenase (LDH) assays .

Methodological Recommendations

Q. What advanced techniques validate metabolic stability?

- Microsomal Incubations : Liver microsomes (human/rat) with LC-MS/MS to quantify parent compound degradation .

- CYP450 Inhibition Assays : Fluorescent probes (e.g., CYP3A4) to assess drug-drug interaction risks .

Q. How to design a robust SAR study for derivatives?

- Scaffold Modification : Synthesize analogs with systematic substitutions (e.g., -OCH₃ → -CF₃) .

- Data Correlation : Use multivariate analysis (e.g., PCA) to link structural descriptors (Hammett σ, π) to bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.